N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a fluoro group and a methoxyethoxy substituent, which may enhance its pharmacological profile.
The compound can be synthesized in laboratory settings, primarily through organic synthesis methods involving multi-step reactions. Its biological activity and potential applications in medicinal chemistry make it a subject of interest in pharmaceutical research.
N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine can be classified under the following categories:
The synthesis of N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine typically involves several steps:
The reactions are typically carried out under controlled conditions, including temperature and solvent choice, to optimize yield and purity. Common solvents include dimethyl sulfoxide or acetonitrile, and catalysts may be employed to facilitate specific steps.
The molecular structure of N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine features:
Key structural data includes:
N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine can participate in various chemical reactions:
Reactions are generally conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of sensitive functional groups.
The mechanism of action for N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine may involve:
Experimental studies would be required to elucidate the specific molecular interactions and confirm biological activity through assays such as enzyme inhibition tests or cell viability assays.
Key physical properties include:
Relevant chemical properties include:
N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine has potential applications in:
This compound exemplifies the ongoing research into quinazoline derivatives and their potential therapeutic benefits across multiple fields in science and medicine.
The therapeutic journey of quinazolines began with non-oncological applications but pivoted toward oncology following discoveries of their tyrosine kinase inhibition potential. Key milestones include:
Table 1: Evolution of Key Quinazoline-Based Therapeutics
Compound | Primary Target | Indication | Structural Innovation | |
---|---|---|---|---|
Gefitinib | EGFR | NSCLC | 3-Chloro-4-fluoroanilino substituent | |
Cediranib | VEGFR | Colorectal cancer | 3-Hydroxyaniline linker | |
Osimertinib | EGFR T790M | NSCLC (resistant) | Mono-anilinopyrimidine (MAP) core | |
AZD3229 | Pan-KIT mutants | Gastrointestinal stromal tumors | 5-Fluoro-7-(2-methoxyethoxy)quinazoline with N1-(4-aminophenyl)acetamide | [1] |
The 5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl unit is engineered to optimize kinase binding and pharmacokinetics:
Table 2: Impact of Substituents on Quinazoline Bioactivity
Position | Substituent | Role in Target Engagement | Pharmacological Effect | |
---|---|---|---|---|
C4 | 4-Aminophenyl | Anchors to kinase ATP-binding site; vector for R-group extensions | Dictates potency against primary targets | |
C5 | Fluoro | Withdraws electrons from core; blocks oxidation sites | Enhances selectivity and metabolic stability | |
C7 | 2-Methoxyethoxy | Forms solvent-bridged H-bonds; modulates polarity | Reduces KDR affinity (lower hypertension risk) | [1] |
Synthetic routes to this motif leverage modern catalysis techniques. Copper-mediated cross-coupling under ultrasound irradiation accelerates cyclization, achieving 82–92% yields in 30 minutes—significantly faster than conventional heating [8].
The N1-(4-aminophenyl) group is a strategic platform for structure-activity relationship refinements:
Table 3: Aminophenyl Modifications and Biological Outcomes
Modification | Target Kinase Affinity (IC₅₀) | Cellular Potency (GI₅₀) | Key Advantage | |
---|---|---|---|---|
Unsubstituted 4-aminophenyl | KIT D816V: 3.2 nM | Ba/F3 cells: 5.1 nM | Balanced potency and selectivity | |
3-Chloro-4-fluoroanilino (gefitinib-derived) | EGFR: 14 nM | A431 cells: 54 nM | Broad EGFR activity | |
2-Methyl-4-oxoquinazolin-3(4H)-yl (conformationally constrained) | VEGFR2: 8 nM | HUVEC cells: 12 nM | Enhanced anti-angiogenic effects | [1] [7] [9] |
Molecular modeling confirms that the N1-(5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine backbone positions the 4-aminophenyl moiety to optimally contact gatekeeper residues (e.g., T670 in KIT), explaining its efficacy against imatinib-resistant mutants [1] [4]. This scaffold continues to enable rational design of inhibitors targeting complex mutation profiles.
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4